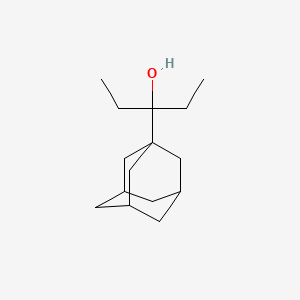

3-(adamantan-1-yl)pentan-3-ol

Descripción

3-(Adamantan-1-yl)pentan-3-ol is a tertiary alcohol derivative of adamantane, a polycyclic hydrocarbon known for its rigid, diamondoid structure. The adamantane moiety confers high lipophilicity and metabolic stability, while the pentanol chain introduces polar hydroxyl functionality. This structural duality makes the compound a candidate for pharmaceutical and materials science applications.

Propiedades

IUPAC Name |

3-(1-adamantyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-3-15(16,4-2)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13,16H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEBYNJARVNXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C12CC3CC(C1)CC(C3)C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(adamantan-1-yl)pentan-3-ol typically involves the alkylation of adamantane derivatives. One common method includes the reaction of adamantan-1-ol with pentan-3-one under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like trifluoroacetic acid .

Industrial Production Methods

Industrial production of 3-(adamantan-1-yl)pentan-3-ol often employs catalytic processes to enhance yield and efficiency. Palladium-based catalysts and triphenylphosphines are commonly used in these reactions . The process involves the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene, followed by reduction and purification steps .

Análisis De Reacciones Químicas

Types of Reactions

3-(adamantan-1-yl)pentan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically yield alcohols or alkanes.

Substitution: Halogenation and other substitution reactions are common, often leading to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often employ reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

3-(adamantan-1-yl)pentan-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.

Industry: Utilized in the production of high-performance materials, including lubricants and coatings.

Mecanismo De Acción

The mechanism of action of 3-(adamantan-1-yl)pentan-3-ol involves its interaction with specific molecular targets and pathways. The adamantane group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is particularly valuable in medicinal chemistry, where the compound can interact with viral proteins or neuronal receptors to exert its effects .

Comparación Con Compuestos Similares

Structural Features

Adamantane derivatives are often modified with heterocyclic or functional groups to enhance bioactivity. Key comparisons include:

*5A4BT: 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Key Observations :

- Polarity: The hydroxyl group in 3-(adamantan-1-yl)pentan-3-ol likely improves aqueous solubility compared to purely lipophilic derivatives like ethyl 3-(adamantan-1-yl)-3-oxopropanoate .

- Bioactivity Modulation : Thione (5A4BT) and isothiourea groups () enhance antimicrobial and anti-inflammatory activity via sulfur-mediated interactions . In contrast, the hydroxyl group may favor interactions with polar biological targets.

Physicochemical Properties

- Lipophilicity : Adamantane’s hydrophobicity dominates, but the hydroxyl group introduces moderate polarity. This contrasts with ester-containing derivatives (), which are more lipophilic .

- Stability : Adamantane’s rigid structure resists metabolic degradation, while the tertiary alcohol may confer oxidative stability compared to primary/secondary alcohols .

Pharmacological Activity

- Antimicrobial Activity : Adamantane-isothiourea hybrids (e.g., compounds 7b, 7d) show potent activity against Gram-positive bacteria and Candida albicans . The hydroxyl group in 3-(adamantan-1-yl)pentan-3-ol may lack direct antimicrobial efficacy but could improve pharmacokinetics.

- Hypoglycemic Effects: Certain adamantane derivatives (e.g., 7a, 8b) reduce serum glucose levels in diabetic rats .

- Anti-inflammatory Potential: Triazole-thione derivatives () demonstrate enhanced activity due to sulfur moieties, which are absent in 3-(adamantan-1-yl)pentan-3-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.